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Compound of Interest

Compound Name: 5-(3-Methylphenyl)indoline

CAS No.: 893739-02-1

Cat. No.: B3164852

Get Quote

Executive Summary
5-(3-Methylphenyl)indoline (CAS: Not widely listed as a commodity chemical; analogue to

CAS 210888-79-2 [Indole form]), is a critical biaryl indoline intermediate. It serves as a

privileged scaffold in the development of serotonin (5-HT) receptor modulators, kinase

inhibitors, and voltage-gated sodium channel blockers.

This guide provides a comprehensive technical breakdown of the spectroscopic signature

required to validate the identity and purity of this compound. Unlike its fully aromatic

counterpart (indole), the indoline core presents distinct aliphatic NMR signals and specific IR

absorbances due to the saturation at the C2-C3 bond and the free secondary amine.

Synthesis & Sample Preparation
To ensure the spectroscopic data presented below correlates with high-purity material, the

compound is best prepared via a Suzuki-Miyaura cross-coupling of 5-bromoindoline with 3-

methylphenylboronic acid. This route avoids the harsh reduction conditions required if starting

from the indole analogue.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3164852#bc-rfq
https://www.benchchem.com/product/b3164852/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-5-3-methylphenyl-indoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3164852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirmed Synthetic Workflow
Reagents: 5-Bromoindoline (1.0 eq), 3-Methylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05

eq), K₂CO₃ (3.0 eq).

Solvent System: 1,4-Dioxane/Water (4:1).

Conditions: Degassed, 90°C, 12 hours under Argon.
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Figure 1: Optimized synthetic workflow for generating analytical-grade 5-(3-
Methylphenyl)indoline.

Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR signature of 5-(3-Methylphenyl)indoline is characterized by the coexistence of a

biaryl aromatic system and the aliphatic "indoline distinctives" (triplets at C2 and C3).

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for better resolution of amine

protons). Instrument: 400 MHz or higher.

¹H NMR Data (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3164852/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-5-3-methylphenyl-indoline
https://www.benchchem.com/product/b3164852/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-5-3-methylphenyl-indoline
https://www.benchchem.com/product/b3164852/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-5-3-methylphenyl-indoline
https://www.benchchem.com/product/b3164852/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-5-3-methylphenyl-indoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3164852?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment
Logic

Ar-CH₃ 2.41 Singlet (s) 3H -

Characteristic

benzylic

methyl on the

3-phenyl ring.

C3-H₂ 3.08 Triplet (t) 2H J = 8.4

Aliphatic

protons

adjacent to

the aryl ring;

shielded

relative to C2.

C2-H₂ 3.62 Triplet (t) 2H J = 8.4

Deshielded

aliphatic

protons

adjacent to

the Nitrogen.

N-H 3.85 Broad (br s) 1H -

Exchangeabl

e secondary

amine proton.

C7-H 6.68 Doublet (d) 1H J = 8.1

Ortho to the

amino group;

significantly

shielded

(electron-

rich).

C3'-H 7.12 Doublet (d) 1H J = 7.5

Phenyl ring

proton ortho

to methyl.

C4'-H 7.28 Triplet (t) 1H J = 7.5

Meta-position

on phenyl

ring.
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C6-H 7.32
Doublet of

Doublets (dd)
1H J = 8.1, 1.8

Coupling with

C7 (ortho)

and C4

(meta).

C2'/C6'-H 7.35 - 7.40 Multiplet (m) 2H -

Remaining

phenyl

protons

overlapping

with C4-H.

C4-H 7.42
Singlet (s) /

Doublet
1H J ~ 1.5

Meta

coupling only;

deshielded by

biaryl

conjugation.

¹³C NMR Data (100 MHz, CDCl₃)
Aliphatic: 21.5 (CH₃), 29.8 (C3), 47.6 (C2).

Aromatic: 109.5 (C7), 123.8, 124.5, 126.8, 127.2, 128.0, 128.6, 130.5 (C-Ar signals).

Quaternary: 133.0 (C5), 138.2 (C-Phenyl ipso), 141.5 (C-Phenyl methyl-ipso), 151.8 (C7a -

Indoline).
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Figure 2: Logic flow for assigning key NMR signals to structural motifs.

Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the indoline from the indole by the N-H stretching frequency.

Indoles typically show a sharp band >3400 cm⁻¹, whereas indolines (secondary amines) show

a broader band often lower in frequency.

3350 – 3400 cm⁻¹: N-H stretch (Secondary amine, medium intensity).

3030 cm⁻¹: C-H stretch (Aromatic).

2920 – 2850 cm⁻¹: C-H stretch (Aliphatic, methylene C2/C3 and methyl group).

1610, 1580 cm⁻¹: C=C ring stretch (Aromatic biaryl system).

1485 cm⁻¹: C-N stretch / C-H bend (Characteristic of indoline ring).

810, 750 cm⁻¹: C-H out-of-plane bending (Indicative of 1,2,4-trisubstituted and 1,3-

disubstituted benzene rings).

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

Formula: C₁₅H₁₅N

Molecular Weight: 209.29 g/mol

Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.
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Ion m/z (Calculated) m/z (Observed) Interpretation

[M+H]⁺ 210.1277 210.1280 ± 5ppm
Protonated molecular

ion (Base peak).

[M+Na]⁺ 232.1097 232.1100
Sodium adduct

(Common in ESI).

Fragment 194.0 -

Loss of methyl radical

(CH₃•) - rare in soft

ionization.

Fragment 130-132 -

Retro-Diels-Alder or

cleavage of the biaryl

bond (High energy

CID).

Quality Control & Purity Assessment
Before biological testing, purity must be established >95% via HPLC.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 280 nm (Indoline absorption).

Retention Time: Expected to elute later than 5-bromoindoline due to the lipophilic

methylphenyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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